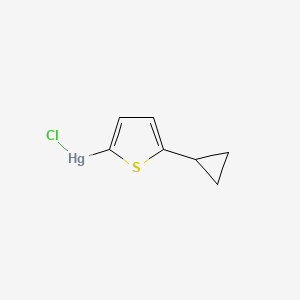
Chloro(5-cyclopropylthiophen-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(5-cyclopropylthiophen-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and a 5-cyclopropylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-cyclopropylthiophen-2-yl)mercury typically involves the reaction of 5-cyclopropylthiophene with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
5-cyclopropylthiophene+HgCl2→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chloro(5-cyclopropylthiophen-2-yl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organomercury derivatives.
Scientific Research Applications
Chloro(5-cyclopropylthiophen-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the context of mercury-based drugs, is ongoing.
Mechanism of Action
The mechanism by which Chloro(5-cyclopropylthiophen-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, leading to potential biological activity. The pathways involved may include inhibition of enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Chloro(phenyl)mercury
- Chloro(methyl)mercury
- Chloro(ethyl)mercury
Uniqueness
Chloro(5-cyclopropylthiophen-2-yl)mercury is unique due to the presence of the 5-cyclopropylthiophen-2-yl group, which imparts distinct chemical properties and potential applications compared to other organomercury compounds. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research purposes.
Properties
CAS No. |
90185-41-4 |
|---|---|
Molecular Formula |
C7H7ClHgS |
Molecular Weight |
359.24 g/mol |
IUPAC Name |
chloro-(5-cyclopropylthiophen-2-yl)mercury |
InChI |
InChI=1S/C7H7S.ClH.Hg/c1-2-7(8-5-1)6-3-4-6;;/h1-2,6H,3-4H2;1H;/q;;+1/p-1 |
InChI Key |
DFUQXAASCWJGJV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C2=CC=C(S2)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















